6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline
Overview
Description
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline typically involves multiple steps, including the introduction of the benzyloxy, chloro, methoxy, and nitro groups onto the quinoline core. One common method involves the following steps:
Nitration: Introduction of the nitro group onto the quinoline ring.
Chlorination: Introduction of the chloro group.
Methoxylation: Introduction of the methoxy group.
Benzyloxylation: Introduction of the benzyloxy group.
Each step requires specific reagents and conditions to ensure the desired substitution pattern and yield. For example, nitration may be carried out using nitric acid and sulfuric acid, while chlorination may involve the use of thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to replace existing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-4-chloro-3-nitroquinoline
- 6-(Benzyloxy)-7-methoxy-3-nitroquinoline
- 4-Chloro-7-methoxy-3-nitroquinoline
Uniqueness
6-(Benzyloxy)-4-chloro-7-methoxy-3-nitroquinoline is unique due to the specific combination of functional groups on the quinoline core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-7-methoxy-3-nitro-6-phenylmethoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-8-13-12(17(18)14(9-19-13)20(21)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHHYMSNCNZPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215135 | |
Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909912-12-5 | |
Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909912-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-methoxy-3-nitro-6-(phenylmethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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